n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide
Description
n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide is a complex organic compound that features an imidazole ring, a phenyl group, and an oxolane ring
Properties
IUPAC Name |
N-[(2S,3S)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-14(20)18-13-8-11-21-15(13)16-17-9-10-19(16)12-6-4-3-5-7-12/h2-7,9-10,13,15H,1,8,11H2,(H,18,20)/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVNMIHWDTHAG-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC1C2=NC=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCO[C@@H]1C2=NC=CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common method involves the formation of the imidazole ring through the cyclization of glyoxal and ammonia . The oxolane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxolane moiety . The final step involves the formation of the prop-2-enamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity . The phenyl group can interact with hydrophobic pockets in proteins, influencing their function . The oxolane ring can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-imidazole: Shares the imidazole and phenyl groups but lacks the oxolane ring.
Oxolane-3-carboxamide: Contains the oxolane ring and amide group but lacks the imidazole and phenyl groups.
Phenyl-oxolane: Contains the phenyl and oxolane rings but lacks the imidazole group.
Uniqueness
n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide is unique due to its combination of an imidazole ring, a phenyl group, and an oxolane ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
